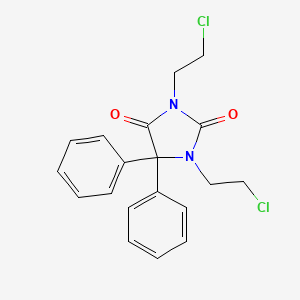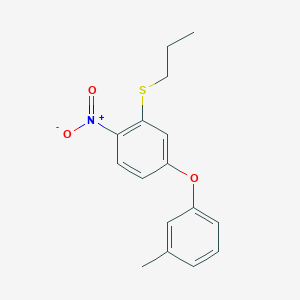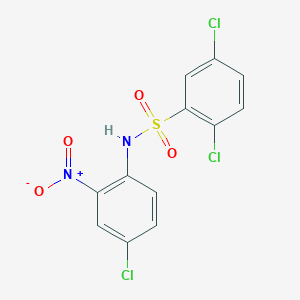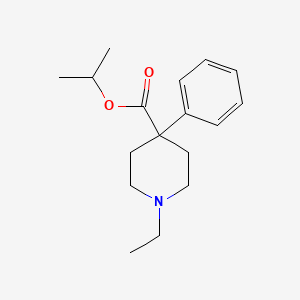
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol is a chiral organic compound with significant interest in the fields of organic chemistry and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of 9,10-dihydrophenanthrene followed by dihydroxylation. One common method includes the use of bromine in an organic solvent such as dichloromethane to introduce the bromine atom at the 3-position. The dihydroxylation step can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the diol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 9,10-diketophenanthrene or 9,10-phenanthrenedicarboxylic acid.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 3-aminophenanthrene or 3-thiophenanthrene derivatives.
Applications De Recherche Scientifique
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups can form hydrogen bonds and halogen bonds with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9R,10S)-9,10-epoxyoctadecanoic acid: A compound with similar stereochemistry but different functional groups.
(9R,10S)-9,10-dihydroxyoctadecanoic acid: Another dihydroxy compound with a different carbon backbone.
Uniqueness
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol is unique due to its phenanthrene backbone combined with bromine and hydroxyl substituents. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
61281-45-6 |
|---|---|
Formule moléculaire |
C14H11BrO2 |
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H11BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7,13-14,16-17H/t13-,14+/m1/s1 |
Clé InChI |
DKTOVYDOBOJNST-KGLIPLIRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@H]([C@H](C3=C2C=C(C=C3)Br)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C(C3=C2C=C(C=C3)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)

![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)




![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)

